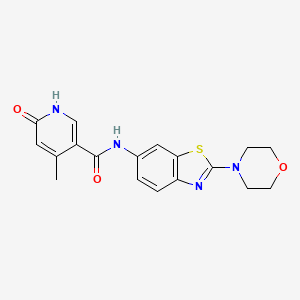
6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an azepane group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the azepane and pyrrole groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide depends on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target, leading to therapeutic effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-(piperidin-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide
- 6-(morpholin-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide
- 6-(pyrrolidin-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide may exhibit unique properties due to the presence of the azepane ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. The specific arrangement of functional groups also contributes to its distinct characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(azepan-1-yl)-N-(1H-pyrrol-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(20-13-15-6-5-9-18-15)14-7-8-16(19-12-14)21-10-3-1-2-4-11-21/h5-9,12,18H,1-4,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPCKYCBYMCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)NCC3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2-difluoroethyl)-7-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936339.png)
![2-(2,2-difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936345.png)
![2-(2,2-difluoroethyl)-7-(5-methyl-1,2-oxazole-3-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936353.png)
![2-(2,2-difluoroethyl)-7-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936358.png)
![2-(2,2-difluoroethyl)-7-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936376.png)
![2-(2,2-difluoroethyl)-7-(2,3-dihydro-1H-indene-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936383.png)
![2-(2,2-difluoroethyl)-7-(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936391.png)
![Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone](/img/structure/B6936408.png)
![4-methyl-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6936418.png)

![[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6936431.png)

![2-[2-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936443.png)
![2-[2-[4-(4-Propan-2-ylcyclohexyl)piperazin-1-yl]ethoxy]benzoic acid](/img/structure/B6936444.png)
